N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide
Description
N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 2-(methylthio) substituent on the pyridine ring and a bulky 4-(tert-butyl)benzyl group attached to the amide nitrogen. This compound is structurally tailored to modulate pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H24N2OS/c1-19(2,3)15-10-8-14(9-11-15)13-21(4)18(22)16-7-6-12-20-17(16)23-5/h6-12H,13H2,1-5H3 |
InChI Key |
BCNXJORCNJMHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 4-tert-butylbenzyl chloride with N-methyl-2-(methylthio)nicotinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Electrophiles like bromine or chloromethyl methyl ether
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)benzyl)-N-methyl-2-(methylthio)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and methylthio groups can influence the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related nicotinamide derivatives, including those described in patent literature (e.g., and ). Below is a comparative analysis:
*Theoretical logP values based on substituent contributions.
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to dimethylaminoethyl or polar tetrahydropyran-containing analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : The methylthio group in all three compounds likely slows hepatic clearance via cytochrome P450 inhibition, but the tert-butyl group further shields the molecule from oxidation .
- Crystalline Stability : Unlike the compounds in and , which emphasize crystalline forms for improved bioavailability, the target compound’s bulky tert-butyl group may hinder crystallization, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
